Ethyl Asterrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

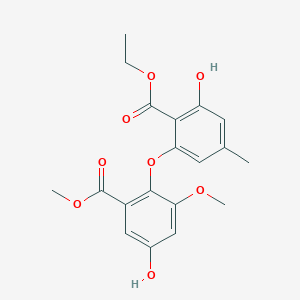

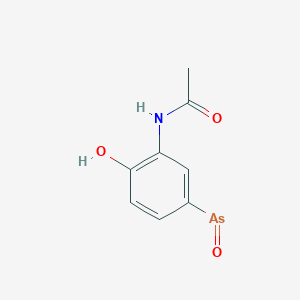

Ethyl asterrate is an ester compound derived from asterric acid Esters are organic compounds formed by the reaction of an acid and an alcohol, with the elimination of water this compound is known for its diphenyl ether structure and is one of the derivatives of asterric acid

Preparation Methods

Ethyl asterrate can be synthesized through several methods:

Fischer Esterification: This method involves the reaction of asterric acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Nucleophilic Acyl Substitution: Another method involves the reaction of an acid chloride derived from asterric acid with ethanol in the presence of a base. This method is often used for the preparation of esters in a more controlled manner.

Industrial Production: On an industrial scale, this compound can be produced using continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Ethyl asterrate undergoes several types of chemical reactions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to form asterric acid and ethanol. Acidic hydrolysis is reversible, while basic hydrolysis (saponification) is not.

Reduction: this compound can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol group, forming a different ester.

Oxidation: Although less common, this compound can undergo oxidation reactions to form various oxidized products.

Scientific Research Applications

Ethyl asterrate has several applications in scientific research:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions. Its reactivity and stability make it a suitable candidate for various organic synthesis experiments.

Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also used as a solvent in various industrial applications.

Mechanism of Action

The mechanism by which ethyl asterrate exerts its effects, particularly as an acetylcholinesterase inhibitor, involves its interaction with the active catalytic site and peripheral anionic site of the enzyme. The esterification substitution groups at position 8 of asterric acid contribute to its bioactivity. This interaction inhibits the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic transmission .

Comparison with Similar Compounds

Ethyl asterrate can be compared with other similar ester compounds:

Mthis compound: Similar to this compound but with a methyl group instead of an ethyl group. It also exhibits acetylcholinesterase inhibitory activity.

Ethyl Acetate: A simpler ester with a similar structure but derived from acetic acid. It is widely used as a solvent in various applications.

Ethyl Butyrate: Another ester with a pleasant odor, commonly used in the food and beverage industry as a flavoring agent.

This compound stands out due to its specific inhibitory activity on acetylcholinesterase, making it a compound of interest in medicinal chemistry .

Properties

Molecular Formula |

C19H20O8 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

ethyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate |

InChI |

InChI=1S/C19H20O8/c1-5-26-19(23)16-13(21)6-10(2)7-14(16)27-17-12(18(22)25-4)8-11(20)9-15(17)24-3/h6-9,20-21H,5H2,1-4H3 |

InChI Key |

JIPGWTAQJPIOCX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1OC2=C(C=C(C=C2OC)O)C(=O)OC)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)

![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)

![Propanamide, 3-[(2-hydroxyethyl)amino]-](/img/structure/B12809530.png)